molecular formula C22H16ClN3O4 B10857054 2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

Cat. No.: B10857054
M. Wt: 421.8 g/mol
InChI Key: WFEBALYYDASKIV-UHFFFAOYSA-N
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Description

BAY-4931 is a potent and selective covalent inverse agonist of the ligand-activated nuclear receptor peroxisome-proliferator-activated receptor gamma (PPARG or PPARγ). This compound has shown significant potential in the field of cancer therapeutics, particularly in muscle-invasive luminal bladder cancer, where PPARG is a critical lineage driver .

Preparation Methods

Synthetic Routes and Reaction Conditions

BAY-4931 is synthesized through a series of chemical reactions involving a benzoxazole core. The synthesis involves the use of chloro-nitro-arene compounds to create covalent inverse agonists that improve interactions with corepressors NCOR1 and NCOR2 .

Industrial Production Methods

The industrial production of BAY-4931 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

BAY-4931 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in the reactions involving BAY-4931 include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving BAY-4931 include various derivatives that retain the core structure of the compound while exhibiting different functional properties. These derivatives are used to study the biological activity and therapeutic potential of BAY-4931 .

Scientific Research Applications

BAY-4931 has a wide range of scientific research applications, including:

Mechanism of Action

BAY-4931 exerts its effects by binding covalently to the ligand-binding domain of PPARG, inducing interactions with corepressors NCOR1 and NCOR2. This binding leads to the robust regulation of PPARG target genes and antiproliferative effects in PPARG-activated cancer cell lines. The molecular targets and pathways involved include the inhibition of PPARG activity and the modulation of gene expression related to cell proliferation and differentiation .

Comparison with Similar Compounds

BAY-4931 is compared with other similar compounds, such as BAY-0069, T0070907, and SR10221. These compounds are also selective inverse agonists of PPARG but differ in their potency, efficacy, and in vitro profiles. BAY-4931 and BAY-0069 have shown improvements in in vitro potency and efficacy compared to previously described PPARG inverse agonists .

List of Similar Compounds

  • BAY-0069
  • T0070907
  • SR10221

BAY-4931 stands out due to its unique benzoxazole core and its ability to improve interactions with corepressors, making it a valuable tool for probing the in vitro biology of PPARG inverse-agonism .

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

InChI

InChI=1S/C22H16ClN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27)

InChI Key

WFEBALYYDASKIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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